

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropylamine

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Compound of Interest

Compound Name: 2-Propanimine

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Introduction

Isopropylamine, also known as 2-propanamine or monoisopropylamine (MIPA), is a primary aliphatic amine with the chemical formula $(\text{CH}_3)_2\text{CHNH}_2$.^{[1][2]} It is a colorless, hygroscopic, and flammable liquid characterized by a strong, ammonia-like odor.^{[1][2][3][4]} Isopropylamine is a versatile and valuable intermediate in the chemical industry, widely utilized as a solvent and a building block in the synthesis of a broad range of products.^{[1][3]} Its applications are extensive, particularly in the agrochemical sector for the production of herbicides and pesticides, and in the pharmaceutical industry for the synthesis of various drug substances.^{[3][5][6][7][8]} This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key reactivity pathways relevant to research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of isopropylamine are summarized below. These properties are crucial for its handling, application in synthesis, and purification processes.

Table 1: Physical Properties of Isopropylamine

Property	Value
Appearance	Colorless, hygroscopic liquid[1][2][3]
Odor	Pungent, ammonia-like, fishy[1][2][4]
Boiling Point	32.4 °C (90.3 °F) at 760 mmHg[1][2][9]
Melting Point	-95.2 °C (-139.4 °F)[1]
Density	0.6891 g/cm ³ at 20 °C[1]
Vapor Pressure	63.41 kPa (478 mmHg) at 20 °C[1][10]
Vapor Density	2.04 (Air = 1)[2][10]
Solubility	Miscible with water, alcohol, ether, acetone, benzene, chloroform[1][3][8]
Refractive Index (n ²⁰ /D)	1.374[4]
Viscosity	0.3 mPa·s at 20 °C[10]

Table 2: Chemical and Molecular Properties of Isopropylamine

Property	Value
Chemical Formula	C ₃ H ₉ N[1][6]
Molecular Weight	59.11 g/mol [1][2]
IUPAC Name	Propan-2-amine[2][3]
CAS Number	75-31-0[6]
Acidity (pKa of conjugate acid)	10.63[1][3]
LogP (Octanol/Water Partition Coeff.)	0.26[2]
pH	14 (70% aqueous solution)[11]

Table 3: Spectral Data for Isopropylamine

Spectroscopy	Key Features and Wavenumbers/Shifts
Infrared (IR)	~3500-3300 cm^{-1} (N-H stretch, broad), ~1650-1580 cm^{-1} (N-H bend), ~1250-1020 cm^{-1} (C-N stretch)[12]
^1H NMR	Signals typically observed around δ 3.0-3.2 ppm (CH), δ 1.0-1.2 ppm (CH_3), and a variable amine proton signal (NH_2)[13]
^{13}C NMR	Signals expected for the two distinct carbon environments.
Mass Spectrometry (MS)	Molecular ion peak (M^+) and characteristic fragmentation patterns.[14][15]

Table 4: Safety and Flammability Data for Isopropylamine

Property	Value
Flash Point	-35 °F (-37 °C)[2][4][9]
Autoignition Temperature	400-402 °C (752-756 °F)[1][9]
Lower Explosive Limit (LEL)	2.0%[7][9]
Upper Explosive Limit (UEL)	10.4%[7][9]

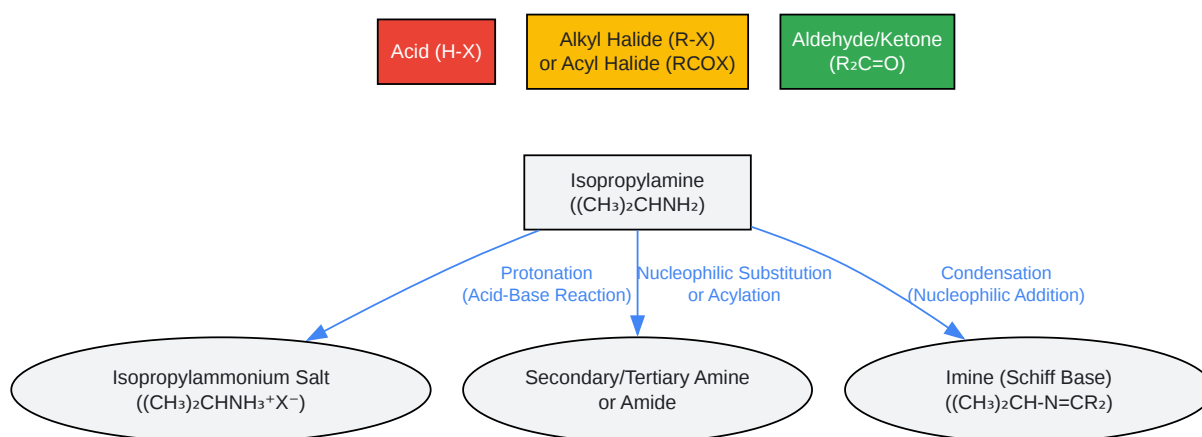
Chemical Reactivity and Logical Pathways

As a primary amine, isopropylamine's reactivity is dominated by the lone pair of electrons on the nitrogen atom, making it both a nucleophile and a weak base.[16] Its key reactions are typical of simple alkyl amines.[3]

- **Acid-Base Reactions:** Isopropylamine readily reacts with acids to form isopropylammonium salts.[1][6] This basicity is fundamental to its use as an acid scavenger or basic catalyst in organic synthesis.[16]

- Nucleophilic Substitution & Acylation: It acts as a nucleophile, reacting with electrophiles like alkyl halides to produce secondary and tertiary amines, or with acyl chlorides and anhydrides to form amides.[16]
- Condensation Reactions: It undergoes condensation with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines via reductive amination.[3][6][16]
- Reaction with Oxidants: Isopropylamine can react vigorously with strong oxidizing agents.[4][5][9]

Below is a diagram illustrating the core reactivity pathways of isopropylamine.



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Core Reactivity Pathways of Isopropylamine

Experimental Protocols

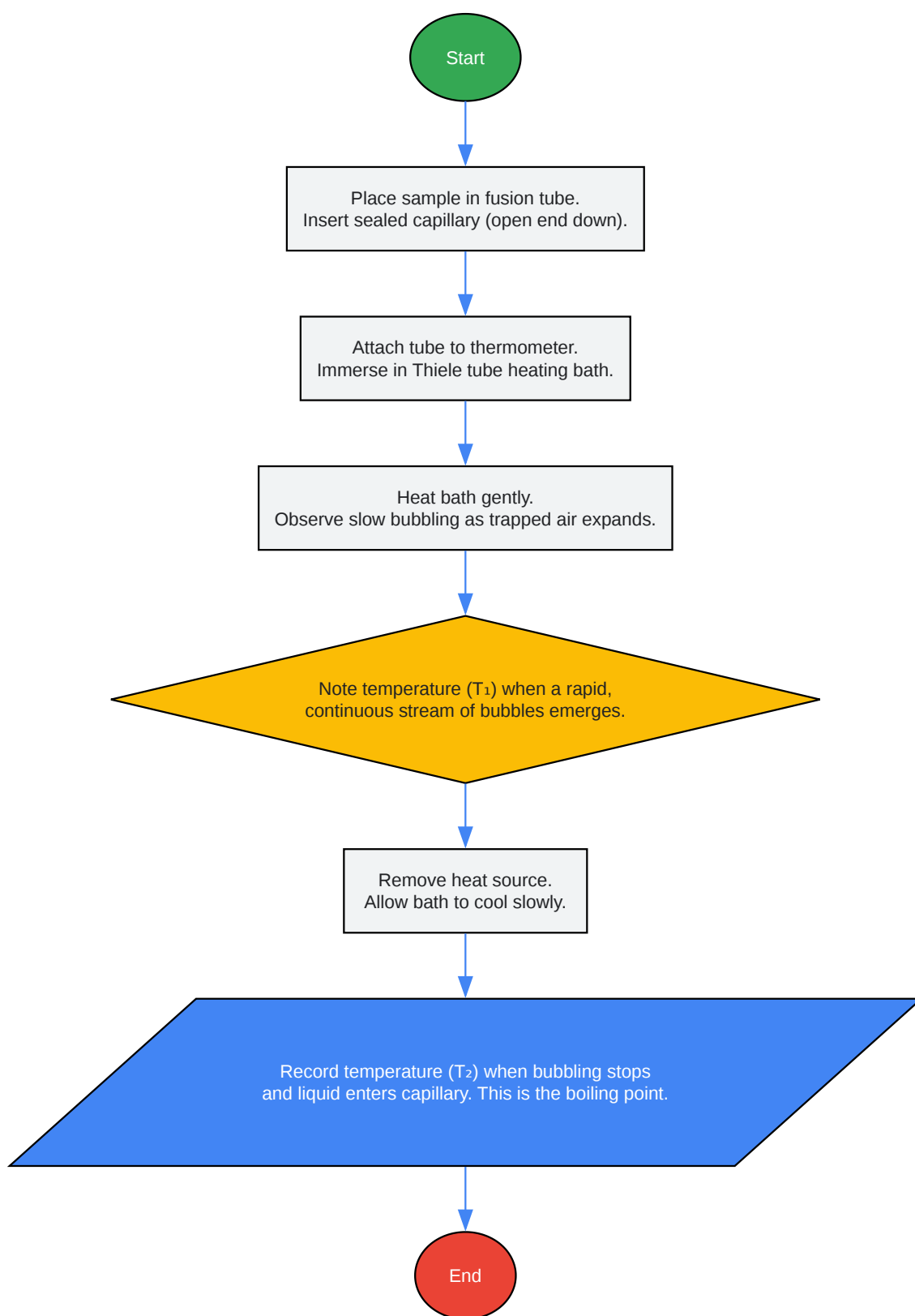
Accurate determination of physical and chemical properties is essential for quality control and research. The following sections detail standard laboratory protocols for key properties of isopropylamine.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property indicating purity. The capillary method is a common micro-scale technique for its determination.^{[17][18]}

Methodology:

- **Sample Preparation:** A small amount (a few milliliters) of the liquid isopropylamine is placed into a fusion tube or a small test tube.
- **Capillary Insertion:** A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the fusion tube.
- **Apparatus Setup:** The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil) to ensure uniform heating.^{[17][19]}
- **Heating:** The bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- **Observation:** Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.^{[17][18]}
- **Measurement:** The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.^[17]



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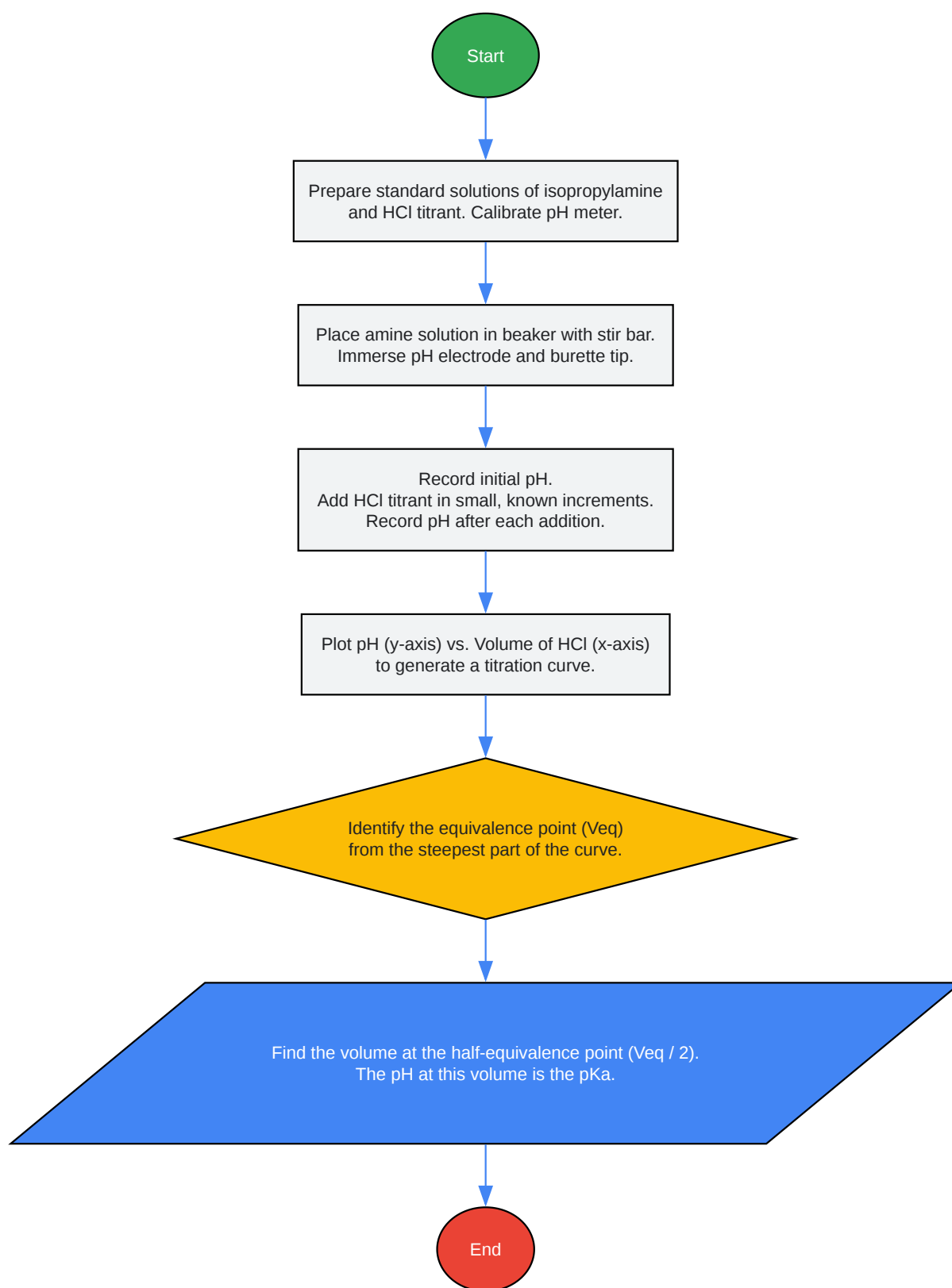
Experimental Workflow for Boiling Point Determination

Determination of pKa (Potentiometric Titration)

The pKa of an amine's conjugate acid is a measure of its basicity. Potentiometric titration is a precise method for its determination.

Methodology:

- **Solution Preparation:** Prepare a standard solution of isopropylamine of known concentration in deionized water. Prepare a standard solution of a strong acid titrant, such as hydrochloric acid (HCl).[\[20\]](#)
- **Apparatus Setup:** Calibrate a pH meter using standard buffer solutions. Place the isopropylamine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.
- **Titration:** Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- **Data Collection:** Continue the titration well past the equivalence point, which is characterized by a sharp drop in pH.
- **Data Analysis:** Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- **pKa Determination:** Determine the volume of titrant required to reach the equivalence point (Veq). The pKa is equal to the pH at the half-equivalence point (Veq / 2).[\[21\]](#) This can be read directly from the graph.



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Experimental Workflow for pKa Determination

Purity Analysis (Gas Chromatography)

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like isopropylamine and quantifying impurities.[22][23]

Methodology:

- **Instrument Setup:** A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. A base-deactivated capillary column is recommended to prevent peak tailing caused by the polar amine group.
- **Sample Preparation (Direct Analysis):** A sample of isopropylamine is accurately diluted with a suitable solvent (e.g., methanol) to a concentration within the instrument's linear range. The solution is then filtered through a syringe filter into a GC vial.[24]
- **Injection:** A small, precise volume (e.g., 1 μL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. Compounds separate based on their boiling points and interactions with the column's stationary phase. Isopropylamine, being highly volatile, will typically have a short retention time.
- **Detection:** As each component elutes from the column, it is detected by the FID. The detector generates a signal proportional to the amount of the compound.
- **Data Analysis:** The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is integrated to determine the relative concentration. Purity is calculated by dividing the peak area of isopropylamine by the total area of all peaks.

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